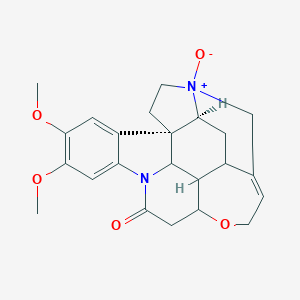

Brucine N-oxide

Description

Properties

IUPAC Name |

10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-28-16-8-14-15(9-17(16)29-2)24-20(26)10-18-21-13-7-19-23(14,22(21)24)4-5-25(19,27)11-12(13)3-6-30-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHQMKWPZAYIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938270 | |

| Record name | 2,3-Dimethoxy-7-oxo-6,7,7a,8,8a,11,12a,12b,12c,13-decahydro-5H,14H-7,9-methano-12-oxa-7lambda~5~,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17301-81-4 | |

| Record name | Brucine, oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brucine, oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxy-7-oxo-6,7,7a,8,8a,11,12a,12b,12c,13-decahydro-5H,14H-7,9-methano-12-oxa-7lambda~5~,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brucine N-oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Effects

Polar aprotic solvents like methanol and acetic acid optimize brucine solubility and H₂O₂ stability. Non-polar solvents (e.g., hexane) result in incomplete oxidation due to poor reagent mixing.

Chemical Reactions Analysis

- Galantamine is a competitive and reversible inhibitor of acetylcholinesterase (AChE).

- It increases acetylcholine levels by inhibiting both muscle and brain AChE, thereby enhancing cholinergic tone.

- Common reactions include oxidation, reduction, and substitution, but specific reagents and conditions vary.

- Major products formed depend on the reaction type and starting materials.

Scientific Research Applications

Galantamine finds applications in:

Alzheimer’s Disease Treatment: Clinically used to slow cognitive decline.

Memory Enhancement: Improves memory processing, reasoning, and thinking.

Neurological Disorders: Investigated for other neurodegenerative conditions.

Cholinergic System Research: Used as a tool to study acetylcholine pathways.

Mechanism of Action

- Galantamine inhibits AChE, preventing acetylcholine breakdown.

- Elevated acetylcholine levels enhance neuromodulatory functions, benefiting cognition.

Comparison with Similar Compounds

Structural Relationships

- Brucine (BRU) : A dimethoxy derivative of strychnine.

- Strychnine : A highly toxic alkaloid with a similar backbone but lacking BRU’s methoxy groups.

- Strychnine N-oxide: The N-oxide derivative of strychnine, analogous to BNO.

- Brucine N-oxide (BNO): Features an N-oxide group, increasing polarity and reducing lipophilicity compared to BRU .

Key Structural Impact :

- The N-oxide group in BNO enhances water solubility and reduces blood-brain barrier penetration, diminishing neurotoxicity while retaining therapeutic effects .

Pharmacological Activities

Analgesic and Anti-Inflammatory Effects

Both BRU and BNO exhibit analgesic and anti-inflammatory properties, but their efficacy varies across models:

- Hot-plate and writhing tests: Comparable activity between BRU and BNO .

- Formalin test: BRU acts on early-phase (neurogenic) pain, while BNO modulates late-phase (inflammatory) pain, suggesting distinct mechanisms .

- Carrageenan-induced edema: BNO shows stronger inhibition (65% vs. BRU’s 45%) at 2 mg/kg, linked to reduced prostaglandin E2 (PGE2) release .

Anticancer and Anti-Angiogenic Properties

Neurological Effects

Toxicity Profiles

Hepatotoxicity

Acute Toxicity

| Compound | LD50 (Mice, i.p.) | Notable Risks |

|---|---|---|

| Strychnine | 1.10 mg/kg | Neurotoxicity, convulsions |

| BRU | 50.10 mg/kg | Hepatotoxicity, neurotoxicity |

| BNO | >100 mg/kg | Minimal acute toxicity |

| Strychnine N-oxide | >50 mg/kg | Reduced neurotoxicity |

Pharmacokinetic Behavior

Absorption and Distribution

- BNO: Higher plasma AUC (177,712 h·μg/L) compared to BRU (35,240 h·μg/L) due to slower clearance (CL = 2.8 mL/min vs. BRU’s 21 mL/min) .

- Tissue Distribution: BRU and BNO accumulate in the liver and kidneys.

Metabolism

- BNO: Metabolized by human intestinal bacteria into less toxic derivatives, unlike BRU, which is hepatically metabolized into reactive intermediates .

Clinical and Therapeutic Implications

Tables

Table 1: Pharmacological Activity in Experimental Models

| Model | BRU Efficacy | BNO Efficacy | Mechanism Differences |

|---|---|---|---|

| Carrageenan edema | Moderate | High | BNO inhibits PGE2 more effectively |

| Formalin test | Early-phase | Late-phase | Different pain modulation pathways |

| CAM angiogenesis | N/A | 26% inhibition | BNO suppresses VEGF signaling |

Q & A

Q. How can Brucine N-oxide be reliably distinguished from Brucine in laboratory settings?

this compound can be differentiated from Brucine using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . NMR analysis reveals distinct chemical shifts due to the N-oxide moiety, particularly in the δ 3.5–4.5 ppm range for protons adjacent to the oxidized nitrogen . MS fragmentation patterns also differ, with this compound exhibiting a molecular ion peak at m/z 395.2 (vs. Brucine at m/z 379.2) due to the addition of an oxygen atom. Additionally, comparative toxicity assays (e.g., in vivo LD50 studies) show this compound has lower acute toxicity at concentrations <2.5 mM, as evidenced by dose-response curves .

Q. What extraction and purification methods are effective for isolating this compound from Strychnos nux-vomica seeds?

Optimal extraction involves alkaloid-selective solvent systems (e.g., methanol-chloroform mixtures) followed by column chromatography for purification. A validated protocol includes:

- Soxhlet extraction with 70% ethanol.

- pH-dependent liquid-liquid partitioning to isolate alkaloids.

- Silica gel chromatography using a gradient of dichloromethane:methanol (9:1 to 7:3) to resolve this compound from co-occurring alkaloids like strychnine . Purity can be confirmed via HPLC-UV at 254 nm, with retention times calibrated against reference standards.

Q. What pharmacological mechanisms underlie this compound’s anti-inflammatory effects?

this compound suppresses prostaglandin E2 (PGE2) synthesis by inhibiting cyclooxygenase-2 (COX-2) activity and reduces vascular permeability in murine models. In vivo studies demonstrate dose-dependent inhibition of carrageenan-induced edema (e.g., 40% reduction at 10 mg/kg) . These effects are attributed to its ability to modulate NF-κB signaling pathways, as shown via Western blot analysis of phosphorylated IκBα .

Advanced Research Questions

Q. How can the stereochemistry and absolute configuration of this compound be resolved?

Advanced techniques include:

- X-ray crystallography : Single-crystal analysis reveals the spatial arrangement of methoxy groups and N-oxide orientation (e.g., C10 and C11 substituents) .

- Chiral chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers, confirming the compound’s R configuration at C2 .

- Circular Dichroism (CD) : CD spectra in the 200–250 nm range provide optical activity data correlating with known stereoisomers .

Q. What experimental designs are optimal for studying the concentration-dependent toxicity of this compound?

Key considerations:

- In vitro vs. in vivo models : Use Caenorhabditis elegans for rapid toxicity screening (LC50 ~3.2 mM) and rodent models for acute toxicity (e.g., 72-hour mortality assays).

- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and assess threshold effects.

- Mechanistic assays : Combine toxicity data with transcriptomic profiling (RNA-seq) to identify upregulated apoptosis pathways (e.g., caspase-3 activation) .

Q. How should researchers address contradictions in pharmacological data between Brucine and this compound?

Discrepancies in anti-inflammatory efficacy or toxicity profiles can be resolved through:

- Comparative ADMET profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and metabolic stability. This compound’s higher polarity reduces blood-brain barrier penetration, explaining its lower neurotoxicity .

- Receptor binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like μ-opioid receptors (this compound IC50: 12 μM vs. Brucine: 8 μM) .

- Meta-analysis of published data : Apply statistical frameworks (e.g., random-effects models) to reconcile variability in IC50 values across studies .

Q. What methodologies are recommended for optimizing the synthetic preparation of this compound?

The Box-Behnken response surface method is effective for process optimization. Key parameters include:

- Heating temperature (optimal: 180°C).

- Reaction time (1 hour).

- Oxidant concentration (e.g., mCPBA stoichiometry). Validation via LC-MS ensures >95% conversion efficiency, with byproducts (e.g., pseudobrucine) quantified using area-under-curve (AUC) analysis .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in this compound’s bioactivity across cell lines?

- Stratified analysis : Segment data by cell type (e.g., HepG2 vs. RAW264.7) to identify lineage-specific responses.

- Multivariate regression : Control for variables like incubation time and serum concentration.

- Pathway enrichment : Use tools like DAVID or KEGG to map differentially expressed genes to signaling networks (e.g., JAK-STAT vs. MAPK dominance) .

Q. What statistical approaches validate the reproducibility of this compound’s pharmacological effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.